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molecular formula C14H17Cl2N3O B1673136 Hexaconazole CAS No. 79983-71-4

Hexaconazole

Cat. No. B1673136
M. Wt: 314.2 g/mol
InChI Key: STMIIPIFODONDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972971

Procedure details

Particularly preferred mixtures comprise as azoles, in addition to hexaconazole, tebuconazole, propiconazole, cycproconazole and/or 2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol, preferably in a ratio by weight to hexaconazole of 1:9 to 9:1.
[Compound]
Name
azoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH2:2][CH2:3][CH2:4][C:5]([OH:20])([C:12]1[CH:13]=[CH:14][C:15](Cl)=[CH:16][C:17]=1Cl)[CH2:6][N:7]1[N:11]=[CH:10][N:9]=[CH:8]1.CC(C(O)(CN1N=CN=C1)CCC1C=C[C:31]([Cl:34])=CC=1)(C)C.CCCC1OC(C2C=CC(Cl)=CC=2[Cl:62])(CN2N=CN=C2)OC1>>[Cl:62][C:4]1([C:5]([OH:20])([CH2:6][N:7]2[CH:8]=[N:9][CH:10]=[N:11]2)[CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:31]=2[Cl:34])[CH2:3][CH2:2]1

Inputs

Step One
Name
azoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CN1C=NC=N1)(C=2C=CC(=CC2Cl)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C(CCC=1C=CC(=CC1)Cl)(CN2C=NC=N2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC1COC(O1)(CN2C=NC=N2)C=3C=CC(=CC3Cl)Cl
Name
2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CN1C=NC=N1)(C=2C=CC(=CC2Cl)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1(CC1)C(CC1=C(C=CC=C1)Cl)(CN1N=CN=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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